calcein AM

Beschreibung

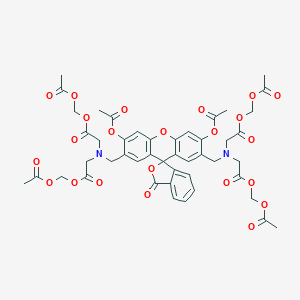

Calcein acetoxymethyl ester (Calcein AM) is a cell-permeable, non-fluorescent compound widely used to assess cell viability, efflux transporter activity, and apoptosis. Upon entering cells, intracellular esterases hydrolyze this compound into fluorescent calcein, which exhibits green fluorescence (excitation/emission: 495/515 nm). Its utility stems from its ability to serve as a substrate for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and multidrug resistance protein 1 (MDR1), making it a critical tool for studying drug resistance mechanisms .

This compound’s applications span:

Eigenschaften

IUPAC Name |

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[[3',6'-diacetyloxy-7'-[[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H46N2O23/c1-25(49)60-21-64-41(55)17-47(18-42(56)65-22-61-26(2)50)15-31-11-35-39(13-37(31)68-29(5)53)70-40-14-38(69-30(6)54)32(12-36(40)46(35)34-10-8-7-9-33(34)45(59)71-46)16-48(19-43(57)66-23-62-27(3)51)20-44(58)67-24-63-28(4)52/h7-14H,15-24H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRGNLJZBFXNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3)OC(=O)C)CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H46N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043565 | |

| Record name | Calcein AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

994.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148504-34-1 | |

| Record name | Calcein AM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148504-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcein AM | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148504341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcein AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcein-AM is synthesized by esterifying calcein with acetoxymethyl groups. The reaction typically involves the use of acetoxymethyl chloride in the presence of a base such as pyridine. The reaction conditions are carefully controlled to ensure the complete esterification of calcein, resulting in the hydrophobic Calcein-AM .

Industrial Production Methods: In industrial settings, the production of Calcein-AM follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The synthesized Calcein-AM is then lyophilized and stored under conditions that protect it from light and moisture .

Analyse Chemischer Reaktionen

Hydrolysis by Intracellular Esterases

The primary chemical reaction involves hydrolysis by non-specific intracellular esterases in viable cells:

-

Mechanism : Lipophilic this compound diffuses across cell membranes, where cytoplasmic esterases cleave its acetoxymethyl (AM) ester groups. This converts the neutral, non-fluorescent compound into a polyanionic, fluorescent calcein molecule .

-

Kinetics : Hydrolysis occurs rapidly (≤30 minutes in RBCs) , with fluorescence intensity plateauing as cytosolic esterases saturate .

-

Byproducts : Acetic acid and formaldehyde are released during AM group cleavage.

| Parameter | Value | Reference |

|---|---|---|

| Excitation (calcein) | 494 nm | |

| Emission (calcein) | 517 nm | |

| Optimal pH | 7.0–7.4 (cytosolic) |

Fluorescence Activation and Chelation

Post-hydrolysis, calcein exhibits fluorescence properties modulated by ion binding:

-

Calcium Binding : Fluorescence intensity increases 20–30% upon Ca²⁺ chelation at physiological pH .

-

Iron Quenching : Labile iron (Fe²⁺/Fe³⁺) quenches calcein fluorescence via electron transfer. The degree of quenching correlates with cytosolic labile iron pool (LIP) levels .

Limitations :

-

Fails to detect lysosomal iron (pH 4–5 inhibits calcein-iron binding) .

-

Overestimates cytosolic LIP by excluding membrane-bound compartments .

Compartment-Specific Reactions

At high concentrations (>5 μM), this compound exhibits lysosomal activity:

-

Lysosomal Esterase Cleavage : Residual uncleaved this compound enters lysosomes, where acidic esterases (pH 4–5) generate calcein .

-

pH-Dependent Fluorescence : Lysosomal calcein shows brighter fluorescence than cytosolic counterparts due to reduced iron quenching at low pH .

Synthetic Pathway

This compound is synthesized via esterification of calcein with acetoxymethyl bromide:

This comprehensive analysis underscores this compound's role as a dynamic probe whose reactivity is governed by enzymatic activation, environmental pH, and subcellular localization. Researchers must account for its compartment-specific limitations when interpreting fluorescence data.

Wissenschaftliche Forschungsanwendungen

Cell Viability and Cytotoxicity Assays

Overview:

Calcein AM is primarily used to assess cell viability due to its unique properties. It fluoresces green when hydrolyzed within live cells, allowing researchers to differentiate between viable and non-viable cells.

Key Findings:

- Cytotoxicity Studies: In vitro studies have demonstrated that this compound can effectively measure cytotoxic effects in various human tumor cell lines. For example, one study evaluated the cytotoxic activity of this compound on primary cultures from solid and hematological tumors, revealing concentration-dependent decreases in survival index (SI) values across different cancer types .

- Comparison with Chemotherapeutics: this compound showed varying levels of activity against different tumors, with solid tumors being more sensitive compared to hematological ones. Notably, childhood tumors and non-small cell lung cancer exhibited high sensitivity to this compound .

Data Table: Cytotoxicity of this compound on Tumor Cell Lines

| Tumor Type | Sensitivity Level | Comparison Agent |

|---|---|---|

| Childhood Tumors | High | Doxorubicin |

| Non-Small Cell Lung Cancer | High | Cisplatin |

| Hematological Tumors | Moderate | Vincristine |

| Sarcomas | High | Amsacrine |

Tracking Apoptosis

Application:

this compound is also utilized as a marker for apoptosis, providing insights into cellular death mechanisms. Its ability to indicate early apoptotic changes makes it a valuable tool in apoptosis research.

Case Studies:

- A comparative study showed that this compound combined with ethidium homodimer was more sensitive than traditional methods like annexin V/propidium iodide for detecting apoptosis in various cell types . This method allows for clearer differentiation between viable and apoptotic cells.

- In experiments involving human red blood cells, the loss of calcein fluorescence correlated with apoptotic features induced by calcium influx, highlighting its utility in studying programmed cell death .

Cell Adhesion and Migration Studies

Overview:

this compound is employed in assays that investigate cell adhesion and migration, critical processes in cancer metastasis and wound healing.

Findings:

- Research has demonstrated that this compound can be used to visualize and quantify cell adhesion in various experimental setups. It provides real-time imaging capabilities, allowing researchers to monitor dynamic cellular processes .

- In studies involving chemotaxis, this compound has been effective in tracking the movement of cells toward chemical gradients, which is essential for understanding immune responses and tissue repair mechanisms.

Drug Resistance Studies

Application:

The compound is instrumental in evaluating multidrug resistance in cancer cells by assessing the retention of fluorescent signals.

Insights:

- Studies have indicated that cells expressing multidrug resistance proteins extrude unhydrolyzed this compound more rapidly than sensitive cells, making it a useful marker for evaluating drug resistance mechanisms . This application aids in understanding how certain cancer cells evade treatment.

Flow Cytometry Applications

Overview:

this compound has become a preferred dye for flow cytometry due to its straightforward application and reliable results.

Methodology:

- Flow cytometric assays utilizing this compound allow for rapid assessment of cell viability across large populations of cells. The intensity of fluorescence correlates directly with the number of viable cells present .

- This method has largely replaced traditional techniques like chromium release assays due to its efficiency and sensitivity.

Wirkmechanismus

Calcein-AM is a non-fluorescent, cell-permeable compound that becomes fluorescent upon hydrolysis by intracellular esterases. The acetoxymethyl groups on Calcein-AM are cleaved by these esterases, converting it into calcein, which is retained within the cytoplasm of live cells. Dead cells, lacking esterase activity, do not retain calcein, allowing for the differentiation between live and dead cells based on fluorescence intensity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Efflux Transporter Substrates

Key Findings :

- This compound is less sensitive than Rhodamine 123 in deep tissue layers of multicellular tumor spheroids (MCTS) due to lower penetration .

- eFluxx-IDH probes outperform this compound in environments with variable pH or esterase activity .

Viability and Cytotoxicity Assays

This compound is benchmarked against CDy6 , propidium iodide (PI) , and antibody-based markers (e.g., β-III tubulin, MAP2).

Table 2: Comparison of Viability/Cytotoxicity Probes

Key Findings :

- CDy6 exhibits 20–40% lower variability in neurite outgrowth quantification compared to this compound in neuronal cultures .

- This compound’s fluorescence intensity drops significantly after 24 hours, limiting its use in prolonged studies .

Apoptosis Detection

This compound is contrasted with Annexin V and JC-1 for early apoptosis detection.

Table 3: Comparison of Apoptosis Probes

Key Findings :

- This compound detects apoptosis 1–2 hours earlier than Annexin V in camptothecin- and UV-induced models .

- Co²⁺ quenching is critical for this compound’s specificity to mitochondrial permeability changes .

Structural and Functional Variants

This compound’s esterase-dependent activation differentiates it from non-ester probes like CDCF and calcein-free dyes.

Key Insights:

- CDCF : Used in MRP2/ABCC2 transport assays, but its accumulation is 50% lower than this compound in MRP2-deficient cells .

Biologische Aktivität

Calcein AM (Calcein-acetoxymethyl ester) is a fluorescent dye widely utilized in biological research for assessing cell viability, cytotoxicity, and various cellular processes. This compound is notable for its ability to permeate cell membranes and become fluorescent upon hydrolysis by intracellular esterases, thus allowing researchers to visualize live cells.

This compound is a non-fluorescent compound that enters cells where it is hydrolyzed into calcein, a green fluorescent molecule. This process occurs in viable cells due to the presence of active esterases. The excitation and emission maxima for calcein are at 495 nm and 515 nm, respectively, making it suitable for applications in fluorescence microscopy and flow cytometry .

Applications

This compound has a variety of applications in cell biology:

- Cell Viability Assays : It is commonly used to assess cell viability by measuring the fluorescence intensity, which correlates with the number of viable cells.

- Cytotoxicity Testing : Studies have shown that this compound can induce cytotoxic effects in various tumor cell lines, providing insights into its potential as an anticancer agent .

- Intracellular Iron Pool Measurement : The dye is also employed to assay the intracellular labile iron pool (LIP) by quantifying fluorescence quenching upon iron chelation .

- Oxidative Stress Detection : Recent research indicates that this compound can be used as a sensitive detector for intracellular reactive oxygen species (ROS), enhancing its utility in redox biology studies .

Cytotoxic Activity

A significant study evaluated the cytotoxic effects of this compound on human tumor cells. The results indicated that this compound exhibited concentration-dependent cytotoxicity across various solid and hematological tumor types. It was found to be particularly effective against childhood tumors, non-small cell lung cancer, and sarcomas. Notably, while it was less active than cisplatin against solid tumors, it showed superior activity compared to certain leukemia-specific agents .

Measurement of Labile Iron Pool

The use of this compound for measuring LIP has been validated through multiple studies. The fluorescence quenching observed when cells are treated with calcein-AM allows researchers to estimate the amounts of chelatable iron present in the cytosol. This method requires that the iron be localized in the cytosol rather than in membrane-limited compartments .

Flow Cytometric Assay Development

A novel flow cytometric assay using this compound has been developed for assessing red blood cell viability. This method demonstrated high sensitivity and specificity, effectively replacing traditional chromium release assays for evaluating cell viability and cytotoxicity .

Data Summary

Case Studies

- Cytotoxicity in Tumor Cells : A study involving 163 evaluable samples from patients with various tumors demonstrated that this compound could effectively reduce cell viability in a concentration-dependent manner. The study compared its effects with standard chemotherapeutics, showing promising results for potential new applications in cancer therapy .

- Measurement of Intracellular ROS : In fibroblast cultures, this compound was shown to detect changes in intracellular redox states following oxidative treatments. This capability highlights its role in real-time imaging applications within cellular environments .

Q & A

Q. How to design a cell viability assay using Calcein AM?

this compound is hydrolyzed by intracellular esterases in live cells, producing fluorescent calcein retained in viable cells. To standardize the assay:

- Prepare a 2 mM stock solution in DMSO and dilute to 4–5 µM in buffer (e.g., HBSS+/+ or PBS) for most cell types .

- Add Pluronic® F-127 (0.01–0.1%) to enhance solubility in hydrophobic media .

- Incubate cells for 30–60 minutes at 37°C; fluorescence stabilizes after 1 hour .

- Use fluorescence plate readers (Ex/Em: 490/525 nm) or flow cytometry (FITC channel). Include live/dead cell controls (e.g., untreated cells vs. heat-killed cells) .

Q. What factors influence this compound fluorescence intensity in live cells?

Fluorescence intensity depends on:

- Esterase activity : Varies by cell type and metabolic state. Test lower concentrations (0.3–3 µM) for sensitive cell lines to avoid toxicity .

- Incubation time : Optimize between 15 minutes (for rapid assays) and 3 hours (longer incubation may reduce signal due to dye leakage) .

- Cell density : Maintain 3×10⁵–5×10⁵ cells/mL to prevent signal saturation .

Q. How to distinguish live cells from dead cells using this compound?

Combine this compound with membrane-impermeable dyes like propidium iodide (PI) or 7-AAD:

- Live cells : Green fluorescence (calcein retained).

- Dead cells : Red fluorescence (PI/7-AAD enters cells with compromised membranes).

- Protocol: Co-stain with 1–2 µg/mL PI and image using FITC/Texas Red filters .

Advanced Research Questions

Q. How to resolve contradictory viability data between this compound and other assays (e.g., MTT)?

Discrepancies arise due to:

- Metabolic vs. membrane integrity : this compound reflects esterase activity, while MTT measures mitochondrial function. Validate with Annexin V/PI to assess apoptosis/necrosis .

- Dye retention time : Calcein leakage in long-term assays (>24 hours) may underestimate viability; use time-matched controls .

- pH sensitivity : Calcein fluorescence decreases in acidic environments (e.g., lysosomes). Measure intracellular pH concurrently with SNARF-1 .

Q. How to optimize this compound for high-throughput screening (HTS) of neurite outgrowth?

- Concentration : Use 1 µM this compound for minimal background and 30-minute incubation to achieve 80% signal saturation .

- Automated analysis : Pair with high-content imaging to quantify neurite length and branching (e.g., ImageJ plugins) .

- Validation : Compare with alternative markers (e.g., β-III-tubulin) to confirm specificity .

Q. Can this compound be used to study mitochondrial permeability transition pores (mPTP)?

Yes. Co-stain with cobalt chloride (CoCl₂), which quenches cytosolic calcein but not mitochondrial calcein:

- Incubate cells with 100 nM this compound and 0.4 mM CoCl₂ for 15 minutes .

- Mitochondrial calcein retention indicates intact mPTP; reduced fluorescence suggests pore opening .

Q. How to integrate this compound into 3D bioprinted constructs for viability tracking?

- Staining protocol : Immerse constructs in 2 µM this compound and 1 µg/mL PI for 1 hour in HBSS+/+ .

- Imaging : Use confocal microscopy with Z-stacking to capture fluorescence in deep layers .

- Quantification : Normalize fluorescence to cell density using DNA-binding dyes (e.g., Hoechst) .

Q. What methods validate this compound’s utility in long-term cell tracking (>24 hours)?

- Leakage control : Use low-dye concentrations (0.5–1 µM) and track fluorescence decay over 36 hours .

- Proliferation correlation : Compare calcein retention with EdU incorporation to confirm tracking accuracy .

Methodological Best Practices

- Toxicity mitigation : Test this compound at ≤1 µM for sensitive primary cells .

- Multiplexing : Pair with pH-sensitive dyes (e.g., BCECF) or organelle-specific probes (e.g., MitoTracker) for multi-parametric analysis .

- Data normalization : Express fluorescence as a ratio to cell count (e.g., via Hoechst) to account for variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.